ARN14974

Vue d'ensemble

Description

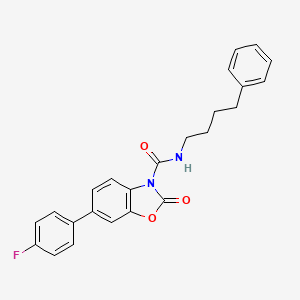

ARN14974 is a benzoxazolone-carboxamide derivative that acts as a potent, systemically active inhibitor of acid ceramidase (AC), an enzyme responsible for hydrolyzing ceramide into sphingosine and fatty acids. This inhibition elevates intracellular ceramide levels, which are implicated in regulating apoptosis, senescence, and inflammation .

Méthodes De Préparation

Voies de synthèse: La voie de synthèse de ARN14974 implique des réactions chimiques pour assembler sa structure spécifique. Malheureusement, les méthodes de synthèse détaillées ne sont pas facilement disponibles dans la littérature.

Production industrielle: Les informations sur les méthodes de production industrielle à grande échelle de this compound sont limitées en raison de sa nature axée sur la recherche.

Analyse Des Réactions Chimiques

Réactivité: ARN14974 est stable dans des conditions normales, mais peut subir des réactions spécifiques.

Réactifs et conditions courantes:

Applications de la recherche scientifique

Chimie: this compound est un outil précieux pour étudier le métabolisme des sphingolipides et les voies de signalisation de la céramide.

Biologie: Les chercheurs utilisent this compound pour étudier le rôle de la céramidase acide dans les processus cellulaires, notamment l'apoptose, la prolifération cellulaire et l'inflammation.

Médecine: Les applications thérapeutiques potentielles comprennent le traitement du cancer, les maladies neurodégénératives et les troubles métaboliques.

Industrie: Bien qu'il ne soit pas utilisé directement dans l'industrie, la compréhension de l'inhibition de la céramidase acide peut inspirer le développement de médicaments.

Mécanisme d'action

- This compound inhibe la céramidase acide, ce qui conduit à:

Augmentation des niveaux de céramide: En empêchant la dégradation de la céramide, this compound augmente les concentrations cellulaires de céramide.

Signalisation modifiée: La céramide est impliquée dans diverses voies de signalisation, affectant la survie cellulaire, la prolifération et les réponses au stress.

Applications De Recherche Scientifique

In Vitro Applications

-

Cancer Research

- Cell Lines Tested : Studies on human colon adenocarcinoma (SW403) and mouse macrophage-like (RAW 264.7) cells showed that ARN14974 inhibited acid ceramidase activity with IC50 values of 825 nM and 400 nM, respectively .

- Cytotoxicity : Treatment with this compound resulted in increased ceramide levels and decreased sphingosine levels, leading to apoptosis in cancer cells .

- Mechanistic Insights

In Vivo Applications

-

Animal Studies

- In murine models, systemic administration of this compound resulted in a significant reduction of acid ceramidase activity across multiple organs including the lungs, heart, brain, liver, and kidney. The highest inhibition was observed in lung tissue .

- The compound was well-tolerated at tested dosages, indicating its potential for therapeutic use without significant toxicity .

- Cardiovascular Research

Summary of Case Studies

Mécanisme D'action

- ARN14974 inhibits acid ceramidase, leading to:

Increased Ceramide Levels: By preventing ceramide breakdown, this compound elevates cellular ceramide concentrations.

Altered Signaling: Ceramide is involved in various signaling pathways, affecting cell survival, proliferation, and stress responses.

Comparaison Avec Des Composés Similaires

Key Properties :

- IC50: 79 nM (general AC inhibition) , but varies by cell type (e.g., 825 nM in SW403 human colon adenocarcinoma cells, 400 nM in Raw 264.7 murine macrophages) .

- Molecular Formula : C₂₄H₂₁FN₂O₃; Molecular Weight: 404.4 g/mol .

- Applications : Used in preclinical studies to investigate ceramide metabolism in cancer, metabolic disorders (e.g., insulin resistance), and ischemic conditions (e.g., myocardial infarction) .

ARN14974 exhibits high specificity for AC over neutral ceramidases, reducing off-target effects . Its in vivo efficacy is demonstrated in mice, where it significantly inhibits AC activity in multiple organs (e.g., lungs, liver, brain) without altering long-chain acylceramide levels .

Structural and Functional Analogues

Carmofur

- Structure : A 2,4-dioxopyrimidine-N1-carboxamide derivative.

- Mechanism: Pan-ceramidase inhibitor with nanomolar potency, but less specificity for AC compared to this compound .

- IC50 : ~10–50 nM (varies by assay conditions).

- Applications : Chemosensitizer in cancer therapy; synergizes with anti-neoplastic drugs to inhibit tumor proliferation .

- Limitations : Lower metabolic stability compared to benzoxazolone-carboxamide derivatives like this compound .

B13 (L-Cycloserine-O-palmitoyl)

- Structure : A pan-ceramidase inhibitor targeting both acid and neutral isoforms.

- Mechanism : Blocks ceramide hydrolysis broadly, increasing ceramide levels across multiple pathways .

- Applications : Used in studies of lipid metabolism and apoptosis.

- Limitations: Non-specificity leads to off-target effects, complicating mechanistic studies .

N3-Carbamoyl Uracil Derivatives

- Structure : Uracil-based compounds.

- Mechanism: AC inhibitors that normalize ceramide levels in melanoma models.

- Applications : Investigated for chemosensitization in proliferative cancers.

- Limitations : Lower systemic activity compared to this compound .

Comparative Data Table

Key Advantages of this compound

Specificity : Unlike B13 and carmofur, this compound selectively targets AC, minimizing off-target effects in lipid metabolism studies .

Stability : The benzoxazolone-carboxamide scaffold confers improved chemical and metabolic stability over pyrimidine-based inhibitors like carmofur .

Organ-Specific Activity: Shows pronounced AC inhibition in lungs, heart, and brain, making it suitable for studying tissue-specific ceramide dynamics .

Activité Biologique

ARN14974 is a potent inhibitor of acid ceramidase (AC), a key enzyme involved in sphingolipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases, due to its ability to modulate ceramide levels within cells. This article reviews the biological activity of this compound, focusing on its mechanism of action, in vitro and in vivo studies, and implications for future research.

This compound functions by inhibiting acid ceramidase, leading to an accumulation of ceramide, a bioactive lipid that plays critical roles in cell signaling related to apoptosis, inflammation, and cellular senescence. The inhibition of AC activity results in altered sphingolipid metabolism, which can influence various cellular processes.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits AC activity in different cell types. Notably:

- Cell Lines Tested : Human colon adenocarcinoma SW403 cells and mouse macrophage-like Raw 264.7 cells.

- IC50 Values : The compound exhibited an IC50 of 825 nM in SW403 cells and 400 nM in Raw 264.7 cells .

- Effects on Sphingolipid Levels : Treatment with this compound resulted in increased levels of ceramide and decreased levels of sphingosine, indicating successful inhibition of AC activity .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

- Animal Model : Mice were administered this compound via intraperitoneal injection.

- AC Activity Reduction : Significant reductions in AC activity were observed across multiple organs, including the lungs, heart, brain, liver, and kidneys .

- Ceramide Levels : Following treatment, there was a notable increase in ceramide species, particularly those with longer fatty acyl chains .

- Dosage Tolerance : this compound was well tolerated at the tested dosages without significant adverse effects noted .

Case Study 1: Myocardial Infarction (MI) Model

A study investigated the role of this compound in a myocardial infarction model:

- Methodology : Mice were treated with this compound immediately after inducing MI.

- Findings : The inhibitor significantly reduced AC activity and increased ceramide levels within the heart tissue. This led to enhanced cell survival post-MI compared to control groups .

- Survival Rates : Mice treated with this compound showed improved survival rates 72 hours post-MI compared to those receiving control treatments .

Case Study 2: Inflammatory Response Modulation

Another study focused on the impact of this compound on inflammatory responses:

- Experimental Setup : The compound was administered to evaluate its effects on macrophage activation.

- Results : Increased ceramide levels correlated with reduced inflammatory markers, suggesting that inhibiting AC could provide therapeutic benefits in managing inflammation-related conditions .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing ARN14974 to ensure reproducibility?

Q. How can researchers verify the purity and structural integrity of this compound using current analytical techniques?

Methodological Guidance:

- Purity Analysis : Use triple-detection HPLC (UV, ELSD, CAD) to account for non-chromophoric impurities. Validate with orthogonal methods like capillary electrophoresis .

- Structural Confirmation : Combine 2D NMR (COSY, HSQC) to resolve aromatic proton overlaps. Compare spectroscopic data with synthetic intermediates to rule out byproducts .

- Batch Consistency : Implement QC/QA protocols with ≥3 independent synthesis batches. Report RSD values for retention times and peak areas .

Q. What in vitro models are recommended for initial evaluation of this compound’s inhibitory activity against acid ceramidase?

Methodological Guidance:

- Enzyme Assays : Use recombinant human acid ceramidase in pH-optimized buffers (e.g., pH 4.5 for lysosomal conditions). Measure IC50 via fluorogenic substrates (e.g., Rbm14-12) with proper negative controls .

- Cell-Based Models : Employ fibroblast lines with ceramide accumulation phenotypes. Validate target engagement via ceramide quantification (LC-MS/MS) post-treatment .

- Dose-Response Design : Test 8–10 concentrations across a 1000-fold range (e.g., 1 nM–10 µM) to capture full inhibitory curves. Triplicate runs per concentration are mandatory .

Advanced Research Questions

Q. What experimental strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Guidance:

- Pharmacokinetic Bridging : Measure systemic exposure (AUC, Cmax) in rodent models and correlate with in vitro IC50. Adjust dosing regimens to match effective in vivo concentrations .

- Tissue Distribution Studies : Use radiolabeled this compound (e.g., ¹⁴C) to assess lysosomal penetration. Compare with in vitro lysosomal uptake assays .

- Data Reconciliation : Apply Hill slope analysis to in vivo efficacy curves. If discrepancies persist, investigate off-target effects via kinome-wide profiling .

Q. How can researchers optimize the pharmacokinetic profile of this compound while maintaining its inhibitory potency?

Methodological Guidance:

- Prodrug Strategies : Modify the carboxamide group with esterase-labile moieties to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- Formulation Screening : Use lipid-based nanoemulsions to improve solubility. Measure partition coefficients (LogP) and adjust excipients to balance stability and absorption .

- Metabolic Stability : Conduct microsomal incubation assays (human/rodent liver S9 fractions) to identify metabolic hotspots. Prioritize derivatives with t½ > 60 minutes .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound’s enzyme inhibition studies?

Methodological Guidance:

- Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism. Report EC50, Hill coefficient, and R² values .

- Outlier Handling : Apply Grubbs’ test to exclude aberrant data points. Use bootstrapping (1000 iterations) to estimate confidence intervals for IC50 .

- Multiplicity Adjustments : For multi-arm studies (e.g., combination therapies), use Tukey-Kramer or Benjamini-Hochberg corrections to control false discovery rates .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting results in this compound’s ceramide modulation across different cell lineages?

Methodological Guidance:

- Cell-Specific Factors : Profile lysosomal pH (LysoTracker Red) and ceramidase isoforms (western blot) in discrepant cell lines. Correlate with this compound’s activity .

- Redundancy Checks : Use CRISPR knockouts of acid ceramidase to confirm on-target effects. Validate with rescue experiments (overexpression) .

- Meta-Analysis : Aggregate data from ≥5 independent labs using random-effects models. Report heterogeneity via I² statistics .

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.